molecular formula C12H10O4 B101756 Baldrinal CAS No. 18234-46-3

Baldrinal

Cat. No. B101756
CAS RN: 18234-46-3
M. Wt: 218.2 g/mol
InChI Key: QIUOVIRIFZOCLL-UHFFFAOYSA-N
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Description

Baldrinal is derived from the extracts of valerian rhizomes and roots . It has been found to inhibit autonomic activity and exhibit anti-inflammatory effects .


Synthesis Analysis

While specific synthesis methods for Baldrinal were not found in the search results, it’s important to note that Baldrinal is derived from the extracts of valerian rhizomes and roots .


Molecular Structure Analysis

Baldrinal has a molecular formula of C12H10O4 and a molecular weight of 218.21 . Its structure includes a cyclopentapyran ring with an acetyl group and a formyl group attached .


Physical And Chemical Properties Analysis

Baldrinal is a solid substance with a brown to orange color . It is soluble in DMSO . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Future Directions

While specific future directions for Baldrinal research were not found in the search results, one study suggests that Baldrinal has potential antiepileptic effects . This indicates a possible direction for future research into the therapeutic applications of Baldrinal.

properties

IUPAC Name

(7-formylcyclopenta[c]pyran-4-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-8(14)16-6-10-5-15-7-12-9(4-13)2-3-11(10)12/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUOVIRIFZOCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=COC=C2C1=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171285
Record name Baldrinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baldrinal

CAS RN

18234-46-3
Record name Baldrinal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18234-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baldrinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018234463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baldrinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Valtrate (1) (9.2 g) was dissolved in 20 ml of chloroform at room temperature. In another flask, 20 g of trifluoroacetic acid was dissolved in 40 ml of chloroform. This second solution then was added to the first solution. The clear solution became dark green/blue after stirring for 5 minutes. Chloroform (60 ml) was added to the reaction mixture, and the reaction mixture was washed with water until a pH of 4 was reached. Sodium chloride with 0.5% NaHCO3 (125 mL) was added to neutralize the mixture. Baldrinal (2, 1.1 g) was collected as a yellow liquid using column chromatography with 8:2 hexanes:ethyl acetate as solvent.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
370
Citations
X Zhang, X Li, N Liu, P Zheng, L Ma, F Guo, T Sun… - Molecules, 2019 - mdpi.com
… The aim of this study was to determine the potential anticonvulsant activities of Baldrinal (BAL) with a mouse model of pilocarpine (PILO)-induced epilepsy. The mice were treated with …
Number of citations: 13 www.mdpi.com
SY Tao, CR Xiao, J Wang, SJ Zhang… - Zhongguo Zhong yao …, 2017 - europepmc.org
This study aimed to investigate the effects of baldrinal of Valeriana jatamansi on the expression of corticotropin releasing factor (CRF) and tryptophan hydroxylase 1 (TPH1) mRNA and …
Number of citations: 4 europepmc.org
W Von der Hude, M Scheutwinkel-Reich… - Mutation research, 1986 - europepmc.org
… The decomposition products of valtrate and isovaltrate include the metabolites baldrinal and … include baldrinal-like metabolites. Purified valtrate/isovaltrate, dihydrovaltrate, baldrinal and …
Number of citations: 54 europepmc.org
P LI, X Yan, Z Gao, J Shi, B Yang, W JI… - Chinese Journal of …, 2016 - pesquisa.bvsalud.org
ObjectiveTo establish a method for content determination of total iridoid compounds and baldrinal and 11-ethoxyviburtinal from Valerianae Jatamansi Rhizoma et Radix; To determine …
Number of citations: 1 pesquisa.bvsalud.org
R Bos, H Hendriks, JJC Scheffer, HJ Woerdenbag - Phytomedicine, 1998 - Elsevier
… The decomposition of the valepotriates did, however, not result in a concomitant rise in the baldrinal content. Isovaltral was not detected at all in the tinctures. In Table 3 the dilutions of …
Number of citations: 106 www.sciencedirect.com
R Denee, R Bos, B Hazelhoff - Planta Medica, 1979 - thieme-connect.com
… Some of these decomposition products were identified as baldrinal and homobaldrinal and … The most important of these decomposition products are baldrinal and homobaldrinal, which …
Number of citations: 15 www.thieme-connect.com
S Lin, T Chen, P Fu, J Ye, XW Yang… - Journal of Asian …, 2015 - Taylor & Francis
… The most important of these decomposition products are baldrinal, homobaldrinal, and … (1–3) (Figure 1), together with baldrinal and homobaldrinal during the elution process. We report …
Number of citations: 20 www.tandfonline.com
DI Hongye, J Shi, X Yan, R Zhao… - … Traditional and Herbal …, 1994 - wprim.whocc.org.cn
… Determination of valtrate, acevaltrate, and their degradation product-baldrinal in Valeriana wallichii by HPLC analysis … VernacularTitle:HPLC法测定蜘蛛香中缬草素,乙酰缬草素及其 …
Number of citations: 0 wprim.whocc.org.cn
R Braun, H Dieckmann, M Machut, C Echarti… - Planta …, 1986 - europepmc.org
[The effect of baldrinal on hematoipoetic cells in vitro, on the metabolic activity of the liver in vivo and on its analysis in proprietary drugs] - Abstract - Europe PMC … [The effect of …
Number of citations: 1 europepmc.org
R Braun, H Dieckmann, M Machut, C Echarti… - Planta medica, 1986 - Thieme
Number of citations: 9

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